Cas no 1007-09-6 ([(1r,2s)-2-phenylcyclopropyl]methanol)
[(1r,2s)-2-phenylcyclopropyl]methanol is a chiral cyclopropane derivative featuring a phenyl substituent and a hydroxymethyl group. Its rigid cyclopropane ring and stereochemical specificity make it a valuable intermediate in organic synthesis, particularly for constructing pharmacologically active compounds. The compound's defined stereochemistry enables precise control in asymmetric synthesis, while the hydroxymethyl group offers versatility for further functionalization. It is commonly employed in the development of ligands, catalysts, and bioactive molecules due to its structural stability and ability to influence stereoselective reactions. High purity and well-characterized stereochemistry ensure reproducibility in research and industrial applications. Suitable for use under inert conditions to preserve integrity.
1007-09-6 structure
Product Name:[(1r,2s)-2-phenylcyclopropyl]methanol
CAS No:1007-09-6
MF:C10H12O
MW:148.201683044434
CID:1127102
PubChem ID:11116214
Update Time:2025-06-30
[(1r,2s)-2-phenylcyclopropyl]methanol Chemical and Physical Properties
Names and Identifiers
-
- [(1r,2s)-2-phenylcyclopropyl]methanol
- (Cis-2-phenylcyclopropyl)methanol
- CEZOORGGKZLLAO-VHSXEESVSA-N
- 1007-09-6
- DTXSID70455684
- CTK0G8678
- rel-((1R,2S)-2-Phenylcyclopropyl)methanol
- SCHEMBL16761697
- Cyclopropanemethanol, 2-phenyl-, (1R,2S)-rel-
- cis-(2-Phenylcyclopropyl)methanol
-
- Inchi: 1S/C10H12O/c11-7-9-6-10(9)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2/t9-,10+/m0/s1
- InChI Key: CEZOORGGKZLLAO-VHSXEESVSA-N
- SMILES: OC[C@@H]1C[C@@H]1C1C=CC=CC=1
Computed Properties
- Exact Mass: 148.08886
- Monoisotopic Mass: 148.088815002g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 127
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 20.2Ų
Experimental Properties
- PSA: 20.23
[(1r,2s)-2-phenylcyclopropyl]methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019110959-1g |
rel-((1R,2S)-2-Phenylcyclopropyl)methanol |
1007-09-6 | 95% | 1g |
$550.00 | 2023-09-04 | |
| eNovation Chemicals LLC | Y1262346-250mg |
Cyclopropanemethanol, 2-phenyl-, (1R,2S)-rel- |
1007-09-6 | 95% | 250mg |
$460 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1262346-1g |
Cyclopropanemethanol, 2-phenyl-, (1R,2S)-rel- |
1007-09-6 | 95% | 1g |
$1020 | 2024-07-28 | |
| Enamine | EN300-367167-1.0g |
[(1R,2S)-2-phenylcyclopropyl]methanol |
1007-09-6 | 1.0g |
$0.0 | 2023-03-02 | ||
| 1PlusChem | 1P00034F-250mg |
Cyclopropanemethanol, 2-phenyl-, (1R,2S)-rel- |
1007-09-6 | 95% | 250mg |
$297.00 | 2023-12-27 | |
| 1PlusChem | 1P00034F-1g |
Cyclopropanemethanol, 2-phenyl-, (1R,2S)-rel- |
1007-09-6 | 95% | 1g |
$711.00 | 2023-12-27 | |
| eNovation Chemicals LLC | Y1262346-250mg |
Cyclopropanemethanol, 2-phenyl-, (1R,2S)-rel- |
1007-09-6 | 95% | 250mg |
$460 | 2025-02-19 | |
| eNovation Chemicals LLC | Y1262346-1g |
Cyclopropanemethanol, 2-phenyl-, (1R,2S)-rel- |
1007-09-6 | 95% | 1g |
$1020 | 2025-02-19 | |
| eNovation Chemicals LLC | Y1262346-250mg |
Cyclopropanemethanol, 2-phenyl-, (1R,2S)-rel- |
1007-09-6 | 95% | 250mg |
$460 | 2025-02-19 | |
| eNovation Chemicals LLC | Y1262346-1g |
Cyclopropanemethanol, 2-phenyl-, (1R,2S)-rel- |
1007-09-6 | 95% | 1g |
$1020 | 2025-02-19 |
[(1r,2s)-2-phenylcyclopropyl]methanol Related Literature
-
Alena Koukalová,Šárka Pokorná,Aimee L. Boyle,Nestor Lopez Mora,Alexander Kros,Martin Hof,Radek Šachl Nanoscale, 2018,10, 19064-19073
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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